molecular formula C30H24N2O2 B2823717 4-Methyl-6-phenoxy-1-(4-phenoxyphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline CAS No. 866137-63-5

4-Methyl-6-phenoxy-1-(4-phenoxyphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline

Cat. No. B2823717
CAS RN: 866137-63-5
M. Wt: 444.534
InChI Key: HAFKSUPQWVXWBH-UHFFFAOYSA-N
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Description

The compound you mentioned seems to be a complex organic molecule that contains a quinoline ring and phenoxy groups . Quinoline is a nitrogen-containing heterocyclic compound, and phenoxy refers to the functional group derived from phenol .


Synthesis Analysis

While specific synthesis methods for this compound are not available, quinoline derivatives can be synthesized through various established protocols such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the quinoline ring and multiple phenoxy groups .


Chemical Reactions Analysis

Quinoline and its derivatives are known to participate in both electrophilic and nucleophilic substitution reactions .

Scientific Research Applications

Antibacterial Activity

Pyrazolines, including B4, have garnered attention for their antibacterial potential. Reports suggest that B4 may inhibit bacterial growth, making it a candidate for novel antimicrobial agents .

Antifungal Properties

B4’s antifungal activity merits exploration. It could serve as a basis for developing new antifungal drugs, contributing to the fight against fungal infections .

Antiparasitic Applications

Investigating B4’s effects on parasites is crucial. Its potential as an antiparasitic agent could impact disease management and control .

Anti-Inflammatory Effects

B4 might exhibit anti-inflammatory properties. Understanding its mechanisms could lead to novel anti-inflammatory therapies .

Antioxidant Potential

Given the role of oxidative stress in various diseases, B4’s antioxidant activity is significant. Researchers should explore its ability to scavenge free radicals and protect cells .

Neurotoxicity Assessment

A novel aspect is B4’s impact on acetylcholinesterase (AchE) activity. AchE plays a critical role in nerve impulse transmission. Investigating B4’s effects on AchE could provide insights into its neurotoxic potential .

Lipid Peroxidation and Oxidative Injury

B4’s influence on malondialdehyde (MDA) levels, a biomarker for oxidative damage, warrants investigation. Understanding its impact on lipid peroxidation can inform cellular health assessments .

Behavioral Changes in Fish Alevins

Finally, B4’s effects on alevins (young fish) behavior are intriguing. Assessing swimming potential and survival rates can shed light on its overall impact .

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For instance, some quinoline derivatives have shown a broad range of biological activities and are used in the development of new drugs .

Future Directions

The future directions for this compound would likely depend on its potential applications. For instance, if it shows promising biological activity, it could be further studied for potential therapeutic uses .

properties

IUPAC Name

4-methyl-6-phenoxy-1-(4-phenoxyphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24N2O2/c1-21-26-19-20-32(22-15-17-25(18-16-22)33-23-9-4-2-5-10-23)30(26)27-13-8-14-28(29(27)31-21)34-24-11-6-3-7-12-24/h2-18H,19-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFKSUPQWVXWBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCN(C2=C3C=CC=C(C3=N1)OC4=CC=CC=C4)C5=CC=C(C=C5)OC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-6-phenoxy-1-(4-phenoxyphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline

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